molecular formula C12H26O2S2 B1670029 1,10-Bis(methylsulfinyl)decane CAS No. 28242-22-0

1,10-Bis(methylsulfinyl)decane

Cat. No.: B1670029
CAS No.: 28242-22-0
M. Wt: 266.5 g/mol
InChI Key: YDQOWHFBJHEGKI-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Bis(methylsulfinyl)decane (CAS# 28242-22-0) is a sulfur-containing organic compound with the molecular formula C₁₂H₂₆O₂S₂ and a molecular weight of 266.46 g/mol . Key physicochemical properties include:

  • Physical State: Solid at room temperature
  • Density: 1.084 g/cm³
  • Boiling Point: 473.5°C (at 760 mmHg)
  • LogP: 4.595 (indicating high lipophilicity)
  • Solubility: Soluble in DMSO; formulations for in vivo use include PEG300, Tween 80, and physiological saline .

The compound features two methylsulfinyl (-S(O)CH₃) groups at terminal positions of a decane chain.

Properties

CAS No.

28242-22-0

Molecular Formula

C12H26O2S2

Molecular Weight

266.5 g/mol

IUPAC Name

1,10-bis(methylsulfinyl)decane

InChI

InChI=1S/C12H26O2S2/c1-15(13)11-9-7-5-3-4-6-8-10-12-16(2)14/h3-12H2,1-2H3

InChI Key

YDQOWHFBJHEGKI-HZPDHXFCSA-N

SMILES

CS(=O)CCCCCCCCCCS(=O)C

Canonical SMILES

CS(=O)CCCCCCCCCCS(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decane, 1,10-bis(methylsulfinyl)-;  1,10-Bis(methylsulfinyl)decane;  1,10-Di(methylsulphinyl)decane.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfur-Containing Derivatives
Compound Name Functional Groups Molecular Formula Key Properties/Applications Reference
1,10-Bis(methylsulfinyl)decane Methylsulfinyl (-S(O)CH₃) C₁₂H₂₆O₂S₂ High LogP (4.595), pharmaceutical formulations
1,10-Bis(2-hydroxyethylthio)decane (Tiadenol) Thioether (-S-CH₂CH₂OH) C₁₄H₃₀O₂S₂ Boiling point: 458.1°C; therapeutic uses (e.g., lipid-lowering agents)
1,10-Bis(trimethoxysilyl)decane Trimethoxysilyl (-Si(OCH₃)₃) C₁₆H₃₈O₆Si₂ Organosilicon applications (surface coatings, self-assembly materials)
  • Structural Impact: Sulfinyl vs. Thioether: The sulfinyl group (-S(O)-) is more oxidized than thioether (-S-), enhancing polarity and hydrogen-bonding capacity. This difference affects solubility and biological activity. For instance, Tiadenol’s hydroxyl-thioether structure may favor aqueous solubility compared to the sulfinyl derivative . Silyl vs. Sulfinyl: Trimethoxysilyl groups enable surface functionalization in materials science, contrasting with sulfinyl’s role in drug delivery .
Nitrogen-Containing Derivatives
Compound Name Functional Groups Molecular Formula Key Properties/Applications Reference
1,10-Bis(1H-imidazol-1-yl)decane Imidazole C₁₆H₂₄N₄ Catalyst in ring-opening polymerization (88% yield)
1,10-Bis(3-methylimidazolium)decane (IL1/IL2) Imidazolium (+ amino acids) Variable Ionic liquids for biomedical coatings
  • Structural Impact: Imidazole/imidazolium groups confer ionic character, making these compounds suitable for catalysis (e.g., organocatalysis) or ionic liquid applications. The sulfinyl derivative lacks ionic properties but offers higher thermal stability (boiling point >470°C) .

Physicochemical Properties

Boiling Points and Thermal Stability
  • This compound : 473.5°C
  • Tiadenol: 458.1°C
  • 1,10-Bis(trimethoxysilyl)decane: Not reported, but silyl compounds typically decompose before boiling.

The sulfinyl compound’s higher boiling point suggests stronger intermolecular forces (dipole-dipole interactions) compared to thioether or silyl analogs.

Solubility and LogP
  • This compound : LogP = 4.595 (lipophilic); soluble in DMSO .
  • Tiadenol: Hydroxyl groups likely reduce LogP, enhancing aqueous solubility .
  • 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane: Aromatic ester groups may increase rigidity and reduce solubility in polar solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,10-Bis(methylsulfinyl)decane
Reactant of Route 2
1,10-Bis(methylsulfinyl)decane

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